(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
Description
The compound "(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine" features a 1,2,3,4-tetrahydroquinoline core substituted with a propyl group at position 1 and a 3-ethoxypropylamine moiety at position 4.
These analogs are synthesized via reductive amination or nucleophilic substitution, often yielding high-purity products confirmed by $^1$H NMR and ESI-MS .
Properties
IUPAC Name |
3-ethoxy-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-3-11-20-12-5-7-17-14-16(8-9-18(17)20)15-19-10-6-13-21-4-2/h8-9,14,19H,3-7,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPWFMPCZDURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNCCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Alkylation: The next step involves the alkylation of the tetrahydroquinoline core with a suitable alkyl halide to introduce the propyl group.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxypropyl group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Neuroprotective Properties
Research has highlighted the neuroprotective effects of tetrahydroquinoline derivatives, including (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine. Tetrahydroquinolines have been studied for their ability to protect neurons from oxidative stress and neurotoxicity. For instance, studies on related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have demonstrated their potential in mitigating neurodegenerative diseases by acting as free radical scavengers and monoamine oxidase inhibitors .
Antidepressant Activity
The compound's structural similarity to known antidepressants suggests potential antidepressant activity. The tetrahydroquinoline scaffold has been linked to modulation of neurotransmitter systems involved in mood regulation. Research indicates that derivatives may enhance serotonin and dopamine activity in the brain, leading to improved mood and reduced symptoms of depression .
Case Study 1: Neuroprotection in Rodent Models
A study investigating the effects of tetrahydroquinoline derivatives on rodent models of neurodegeneration found that these compounds significantly reduced dopaminergic neuron loss induced by neurotoxins such as MPTP. The administration of (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine resulted in improved motor function and reduced oxidative stress markers in treated animals .
Case Study 2: Behavioral Studies on Addiction
Another significant area of research involves the anti-addictive properties of tetrahydroquinoline derivatives. In behavioral studies with cocaine self-administered rats, (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine showed promise in reducing drug-seeking behavior. This suggests that it may interfere with the neural pathways associated with addiction .
Synthetic Chemistry
The compound can serve as a building block in synthetic organic chemistry due to its unique functional groups. The ethoxypropyl group can facilitate further chemical modifications to develop new derivatives with tailored properties for specific applications.
Proteomics Research
(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is also utilized in proteomics research for its potential interactions with various proteins involved in neurological functions. Its ability to modify protein behavior makes it a candidate for studying protein dynamics and interactions .
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the tetrahydroquinoline core critically influence molecular weight, solubility, and lipophilicity. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects: The ethoxy group in the target compound enhances lipophilicity compared to 48a (dimethylamino) and 49 (pyrrolidinyl), which may improve membrane permeability .
- Synthetic Feasibility :
Bioactivity Considerations
Though bioactivity data for the target compound are unavailable, analogs with similar substituents exhibit trends:
- Dimethylamino/Pyrrolidinyl Groups (e.g., 48a, 49): These substituents improve solubility in polar solvents, as evidenced by their NMR profiles in DMSO-d$_6$ .
Biological Activity
(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is a compound with the molecular formula CHNO and a molecular weight of 290.44 g/mol. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by a tetrahydroquinoline moiety, suggests possible interactions with biological targets.
- CAS Number : 1119451-45-4
- Molecular Formula : CHNO
- Molecular Weight : 290.44 g/mol
The biological activity of (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is primarily attributed to its ability to interact with various biological pathways. The tetrahydroquinoline structure is known to exhibit affinity for neurotransmitter receptors and may influence signaling pathways related to neuroprotection and neurodegenerative diseases.
Pharmacological Studies
Recent studies have indicated that compounds similar to (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine can exhibit:
- Antioxidant Activity : Protecting cells from oxidative stress.
- Neuroprotective Effects : Potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of tetrahydroquinoline derivatives. The study found that these compounds could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage.
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of similar compounds. It demonstrated that these substances could scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes. This finding suggests a potential application in treating conditions associated with oxidative stress.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (3-ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine?
- Methodology : Utilize reductive amination or alkylation strategies. For example, coupling 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine with 3-ethoxypropyl halides or carbonyl derivatives. Sodium triacetoxyborohydride (STAB) in acetic acid is effective for reductive amination, as demonstrated in analogous tetrahydroquinoline syntheses (yields >85%) . Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) and confirm structure via H NMR (e.g., δ 3.37–3.23 ppm for ethoxypropyl protons) and ESI-MS (expected [M+H]⁺ ~345.3) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess >95% purity.
- Structure : H NMR (CDCl₃) to confirm ethoxypropyl (δ 1.08–1.93 ppm) and tetrahydroquinoline (δ 6.32–6.63 ppm) moieties. Compare with synthetic intermediates (e.g., tert-butyl carbamate precursors) .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion and fragmentation patterns (e.g., loss of ethoxypropyl group at m/z ~220) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s reaction path search methods integrate experimental feedback loops to refine parameters (e.g., solvent polarity, temperature) . For example, simulate borohydride reduction steps to predict optimal STAB stoichiometry and reaction time .
Q. What strategies resolve contradictions in spectral or reactivity data during characterization?
- Methodology :
- Cross-Validation : Combine NMR, X-ray crystallography (if crystalline), and IR spectroscopy to resolve ambiguities (e.g., distinguishing regioisomers) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the ethoxypropyl chain .
- Computational Validation : Overlay experimental H NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
Q. How can AI-driven tools enhance experimental design for derivatives of this compound?
- Methodology :
- Virtual Screening : Use COMSOL Multiphysics or Schrödinger Suite to simulate substituent effects on reactivity. For example, predict the impact of replacing ethoxypropyl with pyrrolidinyl groups on amine basicity .
- Automated Workflows : Implement AI platforms (e.g., ChemOS) to optimize reaction parameters (e.g., solvent, catalyst loading) via iterative Bayesian optimization .
Methodological Design and Data Analysis
Q. What classification frameworks apply to engineering applications of this compound?
- Methodology : Align with CRDC 2020 categories:
- RDF2050112 : Study reaction fundamentals (e.g., kinetics of amine alkylation).
- RDF2050108 : Develop process control models for scale-up (e.g., continuous-flow reactors) .
Q. How to design a robust experimental protocol for studying its coordination chemistry?
- Methodology :
- Complexation Studies : React with transition metals (e.g., Cu²⁺, Pd⁰) in anhydrous THF. Monitor via UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS (e.g., [M+Cu]⁺ adducts) .
- X-Ray Crystallography : Co-crystallize with AgNO₃ to determine binding modes .
Table 1: Key Analytical Techniques for Tetrahydroquinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
